Product packaging for Anemoside A3(Cat. No.:)

Anemoside A3

Cat. No.: B1253238
M. Wt: 751 g/mol
InChI Key: ISNDTNDJSXYNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anemoside A3 (CAS 129724-84-1) is a natural triterpenoid glycoside isolated from the roots of Pulsatilla chinensis (Bunge) Regel with multifaceted research applications in neuroscience, immunology, and oncology . In neuroscience research, this compound acts as a cognitive enhancer and neuroprotective agent. It uniquely modulates both AMPA-type and NMDA-type glutamate receptors, strengthening synaptic function and facilitating hippocampal long-term potentiation, which underlies its ability to enhance spatial reference memory formation in mice . It also demonstrates rapid antidepressant-like effects in mouse models and provides neuroprotection against ischemic brain injury and neuronal overexcitation . For immunology and cancer research, this compound shows significant immunomodulatory properties. It can repress breast tumor growth and attenuate triple-negative breast cancer metastasis by modulating macrophage polarization . It activates TLR4-dependent M1-phenotype macrophage polarization, which possesses anti-tumor properties, and concurrently inhibits M2-like polarization, which is associated with tumor progression, potentially through the STAT3 pathway . Furthermore, it ameliorates experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by modulating the T helper 17 cell response . This product is intended for research purposes only and is not approved for use in humans, animals, or for diagnostic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H66O12 B1253238 Anemoside A3

Properties

IUPAC Name

9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O12/c1-20(2)22-10-15-41(36(48)49)17-16-39(6)23(28(22)41)8-9-26-37(4)13-12-27(38(5,19-42)25(37)11-14-40(26,39)7)52-35-33(30(45)24(43)18-50-35)53-34-32(47)31(46)29(44)21(3)51-34/h21-35,42-47H,1,8-19H2,2-7H3,(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNDTNDJSXYNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Anemoside A3

Advanced Chromatographic and Electrophoretic Techniques for High-Purity Anemoside A3 Isolation

Chromatographic techniques are fundamental for separating this compound from complex plant extracts. These methods exploit differences in the physical and chemical properties of compounds, such as polarity, size, and charge, to achieve separation. iipseries.orgnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative separation of this compound. iipseries.orgnih.gov For instance, HPLC-tandem mass spectrometry (HPLC-MS/MS) methods have been developed for the quantification of this compound in biological samples like rat plasma, often coupled with solid-phase extraction (SPE) for sample preparation. researchgate.netnih.gov The use of specific columns, such as Sapphire C18, and optimized mobile phases, like gradients of acetonitrile (B52724) and aqueous solutions (e.g., 5 mM ammonium (B1175870) formate), allows for effective separation. researchgate.netnih.gov

Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS or HRMS) offers enhanced separation efficiency and sensitivity, making it suitable for the analysis of complex matrices and the identification of compounds in plant extracts. maxapress.comfrontiersin.orgnih.gov UPLC-MS/MS has been employed in the analysis of Pulsatilla species to identify and quantify triterpenoid (B12794562) saponins (B1172615), including this compound. maxapress.com

Column chromatography, utilizing various stationary phases like macroporous resin (e.g., D101) and octadecylsilyl (ODS) columns, is a common initial step for the fractionation of crude extracts containing this compound. frontiersin.orgnih.govbanglajol.info Subsequent purification steps may involve further column chromatography or preparative HPLC to obtain higher purity levels. frontiersin.orgnih.govbanglajol.info

While chromatography is extensively documented for this compound isolation, the application of advanced electrophoretic techniques specifically for its isolation is less commonly highlighted in the provided search results. Electrophoresis is generally used for separating molecules based on charge and size, such as proteins and nucleic acids. nih.govnih.gov However, some electrophoretic methods, like capillary electrophoresis, can be applied to the separation of small molecules, depending on their ionization properties. The search results primarily emphasize chromatographic approaches for this compound isolation and purification.

Comprehensive Spectroscopic and Spectrometric Approaches for Definitive Structural Assignment and Stereochemical Analysis (e.g., 1D/2D NMR, High-Resolution Mass Spectrometry)

Structural elucidation of this compound relies heavily on a combination of spectroscopic and spectrometric techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govplos.orgresearchgate.netoup.comscribd.comresearchgate.net

NMR spectroscopy is a powerful tool for determining the detailed structure and stereochemistry of organic molecules. scribd.comresearchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning proton and carbon signals and establishing connectivity within the molecule. researchgate.netresearchgate.netcpu.edu.cn222.198.130mestrelab.com Studies on this compound have utilized 1D NMR spectra (e.g., ¹H NMR) and 2D NMR spectra to elucidate its structure and solution conformation. researchgate.netcpu.edu.cn222.198.130 Advanced 2D NMR techniques provide information on correlations between nuclei, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), which are essential for piecing together the molecular structure. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming the molecular formula and identifying structural subunits. scribd.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) offers accurate mass measurements, allowing for the determination of the elemental composition. researchgate.netnih.govscribd.com The molecular formula of this compound has been determined as C₄₁H₆₆O₁₂ with a molecular weight of 750.98. nih.govplos.orgglpbio.com MS/MS, or tandem mass spectrometry, involves fragmenting the parent ion and analyzing the resulting fragments, providing detailed structural information. nih.govnih.govku.edu This is particularly useful for complex molecules like saponins to understand the linkages between the aglycone and glycosyl moieties.

The combination of NMR and MS data is often used in a complementary manner for definitive structural assignment. researchgate.netku.edu For example, mass spectrometry can confirm the molecular weight and provide clues about the fragmentation, while NMR elucidates the arrangement of atoms and their connectivity.

Purity Assessment and Characterization Strategies for Research Applications

Ensuring the purity of this compound is critical for accurate research findings and reliable biological activity evaluations. Various analytical techniques are employed for purity assessment and characterization.

Chromatographic methods, particularly HPLC and UPLC, with UV or mass spectrometric detection, are routinely used to determine the purity of isolated this compound. nih.govnih.gov The percentage of the target compound in a sample can be calculated from the peak areas in the chromatogram. For instance, purity of this compound greater than 95% has been reported based on NMR analysis. nih.govplos.org

Spectroscopic methods, such as NMR, can also be used to assess purity by checking for the presence of signals from impurities. nih.govplos.org The absence of significant extraneous peaks in a high-resolution NMR spectrum is indicative of a pure compound.

Mass spectrometry, especially HRMS, can confirm the molecular weight and verify the absence of other compounds with similar molecular masses. nih.govku.edu

Additional characterization techniques may include melting point determination, specific rotation measurement for chiral centers, and elemental analysis, although these were not specifically detailed for this compound in the provided search results. The purity of compounds like this compound is often provided with commercially available samples, with reported purities typically exceeding 98%. oup.comglpbio.com

For research applications, the characterized high-purity this compound is then used in various in vitro and in vivo studies to investigate its biological effects.

TechniqueApplicationKey Information ProvidedRelevant Citations
High-Performance Liquid Chromatography (HPLC)Isolation, Purification, QuantificationSeparation of compounds, Purity assessment, Concentration iipseries.orgnih.govbanglajol.info
Ultra-High-Performance Liquid Chromatography (UPLC)High-efficiency separation, Analysis of complex mixtures, QuantificationImproved resolution and sensitivity maxapress.comfrontiersin.orgnih.gov
Mass Spectrometry (MS)Molecular weight determination, Fragmentation pattern analysisMolecular formula confirmation, Structural subunits nih.govplos.orgresearchgate.netoup.comscribd.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement, Elemental composition determinationConfirmation of molecular formula researchgate.netnih.govscribd.com
Tandem Mass Spectrometry (MS/MS)Detailed structural information through fragmentationLinkages in complex molecules nih.govnih.govku.edu
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural elucidation, Stereochemical analysis, Purity assessmentConnectivity of atoms, Functional groups, Spatial arrangement nih.govplos.orgresearchgate.netoup.comscribd.comresearchgate.netnih.govresearchgate.netcpu.edu.cn222.198.130mestrelab.com
1D NMR (¹H, ¹³C)Assignment of individual proton and carbon signalsChemical environment of nuclei researchgate.netoup.comresearchgate.netnih.govresearchgate.netcpu.edu.cnmestrelab.com
2D NMR (COSY, HSQC, HMBC)Establishing correlations and connectivity between nucleiThrough-bond and through-space correlations researchgate.netresearchgate.netcpu.edu.cn222.198.130mestrelab.com

Compound Names and PubChem CIDs:

Biosynthesis and Biotransformation Pathways of Anemoside A3

Proposed Biosynthetic Pathways and Precursor Molecules in Pulsatilla chinensis

Anemoside A3 is a triterpenoid (B12794562) glycoside, meaning its structure comprises a triterpene aglycone backbone linked to sugar moieties. The biosynthesis of triterpenoids in plants, including those found in P. chinensis, is known to primarily involve two major cytoplasmic and plastidial pathways: the mevalonic acid (MVA) pathway and the methyl erythritol (B158007) 4-phosphate (MEP) pathway. These pathways are responsible for producing the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the building blocks for all terpenoid compounds.

While the specific steps leading directly to the this compound aglycone have not been fully elucidated in the provided research, related triterpenoid saponins (B1172615) in P. chinensis, such as Anemoside B4 and 23-hydroxybetulinic acid, are structurally related. This compound and 23-hydroxybetulinic acid have been identified as possible metabolites of Anemoside B4, suggesting a close biosynthetic or metabolic relationship among these compounds within the plant. fishersci.casigmaaldrich.comnih.gov This implies that the aglycone of this compound likely originates from a triterpene precursor, potentially derived from the oleanane (B1240867) or lupane (B1675458) skeletons, which are common in Pulsatilla saponins. guidetopharmacology.org Oleanolic acid is a pentacyclic triterpenoid that serves as an aglycone for many saponins and is structurally related to compounds found in Pulsatilla. nih.govnih.govguidetopharmacology.orgfishersci.camq.edu.auresearchgate.net Hederagenin is another related sapogenin found in plants. fishersci.canih.govuni.lunih.gov

Metabolomic studies comparing different Pulsatilla species and varieties have revealed differential expression patterns of various triterpenoid saponins, including this compound and Anemoside B4. guidetopharmacology.orguni.lu These variations in compound abundance across different genetic backgrounds or environmental conditions further support the presence of active and regulated biosynthetic pathways for these compounds within the plant.

Identification and Characterization of Enzymes Involved in this compound Formation

The biosynthesis of triterpenoid saponins like this compound involves a cascade of enzymatic reactions. Following the formation of the basic triterpene skeleton from IPP and DMAPP precursors via the MVA and MEP pathways, further enzymatic modifications occur. These modifications typically include cyclization of the linear precursors to form the polycyclic triterpene structure, hydroxylation, oxidation, and glycosylation (attachment of sugar units).

While the specific enzymes directly responsible for each step in the formation of the this compound molecule within P. chinensis are not explicitly detailed in the available literature, the general pathways of triterpenoid and saponin (B1150181) biosynthesis involve key enzyme classes. These include oxidosqualene cyclases, which catalyze the cyclization step, cytochrome P450-dependent monooxygenases, which are often involved in hydroxylation and oxidation reactions, and glycosyltransferases, which attach sugar moieties to the triterpene aglycone. The structural complexity and the specific glycosylation pattern of this compound suggest the involvement of specific glycosyltransferases that recognize the triterpene aglycone and the appropriate sugar donors.

Research utilizing transcriptomic and metabolomic analyses in P. chinensis callus cultures has indicated that triterpenoid metabolism is affected by external factors like salicylic (B10762653) acid elicitation. This suggests that the expression and activity of enzymes involved in these pathways are regulated, although the specific enzymes and regulatory mechanisms pertaining directly to this compound synthesis require further detailed investigation.

Microbial or Plant Cell Culture Approaches for Enhanced this compound Production and Biotransformation

Plant cell culture, callus culture, and hairy root culture technologies have been explored as alternative strategies for the sustainable production of valuable secondary metabolites from medicinal plants, including P. chinensis. mq.edu.au Plant cell cultures have demonstrated the ability to retain the biosynthetic capacity of the parent plant, allowing for the production of specific secondary metabolites in a controlled environment. mq.edu.au Adventitious root cultures, a type of plant tissue culture, can be particularly useful for producing compounds whose biosynthesis requires a certain level of tissue differentiation. mq.edu.au

The application of elicitors, such as salicylic acid, to P. chinensis callus cultures has been shown to influence triterpenoid metabolism, indicating the potential for enhancing the production of these compounds through optimized culture conditions and elicitation strategies. While specific data on enhanced this compound production directly through these methods is not extensively detailed in the provided sources, the general applicability of these plant biotechnology approaches to P. chinensis saponins suggests their potential for improving this compound yield.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound101778158
Anemoside B4 (Pulchinenoside C)71307558
23-hydroxybetulinic acid21672692
Hederacoside C16218828
Hederagenin73299
Pulsatilla saponin D (SB365)11650910
Oleanolic acid10494
Dipsacoside B21627940
Betulinic acid64971
Raddeanoside R13Not found
Pulsatilla saponin A (PSA)Not found
Dipsacussaponin BNot found
Oleanol-3-O-glucosideNot found
Oleanol-3-O-glucosyl (1-2) glucosideNot found
Anemoside CNot found
Anemoside DNot found
Mutong saponin ANot found
Kalopanaxsaponin HNot found

Data Tables

Synthetic and Semi Synthetic Strategies for Anemoside A3 and Its Analogues

Total Synthesis Endeavors Towards Anemoside A3 Core Structure

Total synthesis of this compound involves constructing the entire molecule from simpler precursors through a series of controlled chemical reactions. The core structure of this compound is a lupane-type triterpene. phcog.com Synthesizing this complex polycyclic system with precise stereochemistry is a significant undertaking. While general strategies for the synthesis of lupane-type triterpenes exist, the specific route towards the this compound aglycone, 23-hydroxybetulinic acid, and its subsequent glycosylation require specialized approaches.

Research in this area often focuses on the efficient construction of the pentacyclic triterpene framework and the introduction of key functional groups at specific positions, such as the hydroxyl group at C-23 and the carboxylic acid at C-28, which are characteristic of the this compound aglycone. phcog.com Challenges include controlling stereochemistry at multiple chiral centers and achieving regioselectivity during functionalization steps. While the provided search results mention the synthesis of other triterpene saponins (B1172615) and glycosylation strategies, a detailed, dedicated total synthesis of the this compound core structure itself is not explicitly detailed within these snippets. However, the synthesis of related betulinic acid derivatives and their glycosylation provides relevant context for the chemical transformations involved in accessing the this compound scaffold. For instance, the glycosylation of betulinic acid derivatives has been reported, highlighting the chemical methods used to attach sugar units to the triterpene aglycone. researchgate.net

Semi-Synthetic Derivatization of this compound for Structural Diversification

Semi-synthetic approaches utilize naturally isolated this compound or its abundant precursor, Anemoside B4, as starting materials for chemical modifications. sci-hub.setapi.com This strategy leverages the availability of the complex natural scaffold and focuses on targeted chemical transformations to create analogues. Semi-synthesis allows for the diversification of the this compound structure, potentially leading to compounds with altered biological activities or improved pharmacokinetic properties. tapi.com

Semi-synthesis offers advantages in terms of potentially shorter synthetic routes compared to total synthesis, especially for complex molecules. However, it requires efficient methods for isolating the natural starting material and precise control over the regioselectivity and stereoselectivity of the chemical modifications.

Chemoenzymatic Synthesis and Regioselective Modifications of this compound Glycosides

Chemoenzymatic synthesis combines the power of chemical reactions with the specificity of enzymatic transformations. This approach is particularly valuable for the synthesis and modification of glycosides, as enzymes like glycosyltransferases can catalyze the formation of glycosidic bonds with high regioselectivity and stereoselectivity, which are often challenging to achieve solely through chemical methods. chemistryviews.orgrsc.orgnih.govnih.govnih.gov

For this compound, which contains a disaccharide moiety (α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl) linked to the triterpene aglycone, chemoenzymatic methods could be employed for the selective attachment or modification of the sugar units. phcog.com Regioselective glycosylation, the ability to selectively attach a sugar moiety to a specific hydroxyl group on the aglycone or another sugar, is a key challenge in saponin (B1150181) synthesis. dntb.gov.ua Enzymes can play a crucial role in achieving this selectivity.

While the provided search results discuss chemoenzymatic synthesis in the context of other complex molecules and carbohydrates chemistryviews.orgrsc.orgnih.govnih.govmdpi.com, and mention regioselective glycosylation researchgate.netnih.govdntb.gov.ua, specific detailed reports on the chemoenzymatic synthesis or regioselective enzymatic modification of this compound glycosides are not extensively described in these snippets. However, the general principles of chemoenzymatic glycosylation and regioselective enzymatic transformations are highly relevant to potential strategies for synthesizing or modifying this compound and its glycosidic analogues. The use of enzymes can facilitate the precise construction of the sugar chains and their attachment to the triterpene core, overcoming limitations associated with purely chemical approaches to regioselectivity and stereoselectivity in complex glycoside synthesis.

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of Anemoside A3

Neuroprotective and Cognitive-Enhancing Effects in Preclinical Models

Anemoside A3 (AA3) has demonstrated neuroprotective and cognitive-enhancing effects in preclinical models. nih.govplos.orgnih.govnih.govresearchgate.net These effects are linked to its ability to modulate synaptic function and provide neuroprotection. nih.govnih.gov AA3 has been identified as a potential cognitive enhancer that may improve health, quality of life, and potentially slow age-related cognitive decline. nih.govnih.gov

Modulation of Synaptic Plasticity and Neurotransmission in the Hippocampus

AA3 modulates synaptic connectivity in brain circuits crucial for memory enhancement. nih.govnih.govencyclopedia.pub It enhances synaptic plasticity in the hippocampus of adult mice and facilitates spatial memory. nih.govmedchemexpress.com AA3 appears to potentiate neurotransmission and synaptic plasticity in the hippocampus through an AMPA receptor-dependent mechanism. nih.gov The modulation of synaptic plasticity is considered a fundamental molecular basis for learning and memory. nih.gov

Regulation of Glutamate (B1630785) Receptor Function (AMPAR and NMDAR Modulation)

This compound specifically modulates the function of AMPA-type glutamate receptors (AMPARs). nih.govnih.govchemfaces.cn This modulation involves increasing serine phosphorylation within the GluA1 subunit, a modification necessary for the trafficking of GluA1-containing AMPARs to synapses. nih.govnih.govencyclopedia.pubmdpi.com In addition to its effects on AMPARs, AA3 also functions as a non-competitive NMDA receptor (NMDAR) modulator. nih.govresearchgate.netnih.govmedchemexpress.comchemfaces.cn This dual modulation of both AMPARs and NMDARs is considered a unique ability of AA3. nih.govnih.gov The modulation of ionotropic glutamate receptors is critical for regulating synaptic strength in the hippocampus. nih.gov

Activation of Synaptic Signaling Pathways (e.g., ERK1/2, CREB, CaMKIIα, AKT Phosphorylation)

AA3 administration activates several synaptic signaling molecules. nih.govresearchgate.netnih.gov In vitro treatment of acute rat hippocampal slices with AA3 increased ERK1/2 phosphorylation and cAMP production. nih.gov In vivo oral administration of AA3 enhanced the phosphorylation of CREB and various kinases, including ERK1/2, CaMKIIα, and AKT, in the hippocampus of adult mice. nih.gov These findings highlight the modulation of various molecules and signaling pathways integral to memory and cognition by AA3. nih.gov Long-term memory formation requires the induction of gene expression regulated by synaptic signaling molecules such as cAMP, CaMKII, AKT, and ERK1/2, which facilitate CREB-dependent gene transcription and subsequent synaptic plasticity modulation. nih.gov

Table 1: Effects of this compound on Synaptic Signaling Pathway Components

Signaling MoleculeIn Vitro Effect (Hippocampal Slices)In Vivo Effect (Mouse Hippocampus)Citation
ERK1/2Increased phosphorylationEnhanced phosphorylation nih.gov
cAMPIncreased productionNot specified nih.gov
CREBNot specifiedEnhanced phosphorylation nih.gov
CaMKIIαNot specifiedEnhanced phosphorylation nih.gov
AKTNot specifiedEnhanced phosphorylation nih.gov

Influence on Neurotrophin Expression (e.g., BDNF) and Monoamine Neurotransmitter Levels

AA3 administration increases protein expressions of the neurotrophin brain-derived neurotrophic factor (BDNF) and monoamine neurotransmitters in the mouse hippocampus. nih.govresearchgate.netnih.govencyclopedia.pubmdpi.comresearchgate.net BDNF is a member of the neurotrophin family and a CREB target gene, crucial for hippocampal synaptic plasticity regulation and long-term memory formation. nih.gov BDNF protein levels significantly increased in the adult mouse hippocampus following AA3 administration. nih.gov Western blot analysis confirmed an increase in mature BDNF levels. nih.gov

Amelioration of Neuronal Injury in In Vitro and In Vivo Ischemia/Excitotoxicity Models

AA3 has a neuroprotective capacity against ischemic brain injury and overexcitation in rats. nih.govresearchgate.netnih.govmedchemexpress.commdpi.com It protects neurons from excitotoxicity by blocking excessive NMDAR stimulation. nih.gov AA3 treatment significantly reduced NMDA stimulation-induced death of cultured hippocampal neurons. nih.gov Furthermore, AA3 administration significantly reduced the extent of ischemic injury in the MCAO ischemic model, evidenced by decreased infarct volume and neurological deficit scores. nih.gov Excitotoxicity, resulting from unusually increased activation of excitatory amino acid receptors, can lead to neuronal death and is a primary mechanism of neuron death in cases of ischemia due to energy failure. explorationpub.com

Anti-inflammatory and Immunomodulatory Activities in Experimental Systems

This compound modulates inflammatory responses by regulating prostaglandin (B15479496) E receptor 4 signaling. plos.orgnih.govnih.gov Studies have demonstrated its anti-inflammatory and immunomodulatory activities in experimental systems. plos.orgnih.govnih.govresearchgate.netsci-hub.seresearchgate.net In an experimental autoimmune encephalomyelitis (EAE) mouse model, AA3 treatment significantly reduced clinical severity and inflammatory infiltrates in the spinal cord. plos.orgnih.govresearchgate.net In vitro studies showed that AA3 inhibited the T cell response towards the encephalitogenic epitope of myelin oligodendrocyte glycoprotein (B1211001) (MOG). plos.orgnih.govresearchgate.net AA3 significantly downregulated the expressions of certain Th1 and Th17 cytokines in activated T cells re-stimulated by MOG. plos.orgnih.govresearchgate.net Moreover, AA3 inhibited the activation of STAT4 and STAT3, transcription factors pivotal for Th1 and Th17 lineage differentiation, respectively, in activated T cells. plos.orgnih.govresearchgate.net Pharmacological analysis suggested that AA3 reduced Th17 cell differentiation and expansion. plos.orgnih.govresearchgate.net AA3 may attenuate PGE2 function via the inhibition of EP4 signaling and also inhibits PGE2-promoted Th17 cell expansion. nih.gov

Table 2: Immunomodulatory Effects of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model

ParameterEffect of AA3 TreatmentCitation
Clinical severity in EAE miceSignificantly reduced plos.orgnih.govresearchgate.net
Inflammatory infiltrates in spinal cord of EAE miceSignificantly reduced plos.orgnih.govresearchgate.net
T cell response to MOG (in vitro)Inhibited plos.orgnih.govresearchgate.net
Th1 cytokine expression (in activated T cells)Significantly downregulated plos.orgnih.govresearchgate.net
Th17 cytokine expression (in activated T cells)Significantly downregulated plos.orgnih.govresearchgate.net
STAT4 activation (in activated T cells)Inhibited plos.orgnih.govresearchgate.net
STAT3 activation (in activated T cells)Inhibited plos.orgnih.govresearchgate.net
Th17 cell differentiationReduced plos.orgnih.govresearchgate.net
Th17 cell expansionReduced plos.orgnih.govresearchgate.net

Regulation of Prostaglandin E Receptor 4 (EP4) Signaling Pathway

This compound has been demonstrated to modulate the prostaglandin E2 (PGE2) and EP4 signaling pathways. Research indicates that AA3 inhibits PGE2-EP4 signaling. In vitro studies using THP-1 cells showed that AA3 suppressed the increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels induced by PGE2 or PGE-1-OH (an EP4 agonist), with an IC50 of 22.9 ± 8.1 μM. This suggests that AA3 attenuates PGE2 function, at least in part, via the inhibition of EP4 signaling. researchgate.netnih.govplos.orgresearchgate.net

Modulation of T Helper Cell Responses (Th1, Th2, Th17 Differentiation)

This compound modulates T helper cell responses, including Th1, Th2, and Th17 differentiation. Studies in experimental autoimmune encephalomyelitis (EAE) models, an animal model for multiple sclerosis (MS), have shown that AA3 attenuates the differentiation of Th1 and Th17 cells. researchgate.netnih.govplos.orgresearchgate.netjci.orgfrontiersin.org Specifically, AA3 inhibits Th17 cell differentiation induced by TGF-β and IL-6, followed by IL-23 and PGE2. researchgate.netplos.org It also blocks PGE2-mediated Th17 cell differentiation and IL-23-induced Th17 expansion. nih.govplos.org While AA3 primarily downregulates Th1 and Th17 responses, one study noted a slight potentiation of STAT6 phosphorylation, which is associated with Th2 differentiation, in lymphocytes from EAE mice treated with AA3 upon re-stimulation with MOG35–55 peptide. plos.org

Impact on Cytokine Production (e.g., IFN-γ, IL-17, IL-4, IL-6)

This compound significantly impacts the production of various cytokines, particularly those associated with Th1 and Th17 cells. In activated T cells re-stimulated by myelin oligodendrocyte glycoprotein (MOG), AA3 significantly downregulated the expression of certain Th1 and Th17 cytokines. researchgate.netplos.orgresearchgate.net In EAE mice, oral administration of AA3 reduced the inflammatory cytokine response of lymphocytes upon MOG35–55 re-stimulation. plos.org Specifically, AA3 treatment attenuated the production of pro-inflammatory cytokines such as IFN-γ and IL-17 in MOG-reactive lymphocytes. researchgate.netplos.org While the focus is often on the reduction of pro-inflammatory cytokines, studies in macrophage polarization also indicate that AA3 can increase the expression of pro-inflammatory mediators like TNF-α, IL-12, and IL-6 in M1 macrophages. mdpi.com Conversely, in the context of inhibiting M2 polarization, AA3 treatment resulted in a reduction of anti-inflammatory mediators such as CCL2, VEGF, CCL7, and MMP-9 in conditioned medium. mdpi.comnih.gov

Inhibition of STAT4 and STAT3 Activation in Immune Cells

This compound inhibits the activation of STAT4 and STAT3, transcription factors crucial for the differentiation of Th1 and Th17 lineages, respectively, in activated T cells. researchgate.netnih.govplos.orgresearchgate.net In lymphocytes cultured from EAE mice, MOG35–55 administration induced STAT4 and STAT3 phosphorylation, which was greatly reduced in the presence of AA3. plos.org This inhibition of STAT4 and STAT3 activation contributes to AA3's ability to regulate Th1 and Th17 cell responses and ameliorate EAE. researchgate.netplos.orgresearchgate.netjci.orgfrontiersin.org Furthermore, in the context of macrophage polarization, AA3 has been shown to inhibit the expression of phosphorylated STAT3 protein, which is related to the arrest of macrophage M2-type polarization. mdpi.comnih.gov SiRNA transfection experiments have suggested that STAT3 might be a target of AA3 in inhibiting M2 polarization of macrophages. mdpi.comnih.gov

Modulation of Macrophage Polarization (M1/M2 Phenotypes) and Associated Mediators

This compound modulates macrophage polarization, influencing the balance between pro-inflammatory M1 and anti-inflammatory M2 phenotypes. AA3 has been identified as a key modulator of macrophage function, capable of polarizing M0 macrophages into the classically activated M1 phenotype. mdpi.comnih.govnih.govdovepress.commdpi.comnih.gov This M1 polarization is associated with an increased expression of markers like CD86+ and the release of pro-inflammatory cytokines such as TNF-α and IL-12. nih.govmdpi.com Conversely, AA3 inhibits M2-type polarization, which is often promoted by IL-4 and is characterized by markers like CD206. mdpi.comnih.gov AA3 treatment leads to the down-regulated expression of CD206 and genes like Arg-1, Fizz1, and Ym1 in M2-type macrophages. mdpi.comnih.gov The inhibition of M2 polarization by AA3 is linked to the suppression of phosphorylated STAT3 protein expression. mdpi.comnih.gov

Table 1: Impact of this compound on Macrophage Polarization and Associated Mediators

Macrophage PhenotypeEffect of this compoundAssociated Markers/Mediators Modulated
M1 (Pro-inflammatory)Promotes PolarizationIncreased CD86+, TNF-α, IL-12, IL-6, IL-1β mdpi.comnih.govmdpi.com
M2 (Anti-inflammatory)Inhibits PolarizationDecreased CD206, Arg-1, Fizz1, Ym1, CCL2, VEGF, CCL7, MMP-9 mdpi.comnih.gov

Role in Experimental Autoimmune Encephalomyelitis (EAE) Models

This compound demonstrates a beneficial role in experimental autoimmune encephalomyelitis (EAE) models, which serve as an animal model for multiple sclerosis (MS). researchgate.netnih.govplos.orgresearchgate.netjci.orgfrontiersin.org AA3 treatment significantly reduces the clinical severity and inflammatory infiltrates in the spinal cord of EAE mice. researchgate.netplos.orgresearchgate.net In vitro studies using cells from EAE mice revealed that AA3 inhibited the T cell response toward the encephalitogenic epitope of myelin oligodendrocyte glycoprotein (MOG). researchgate.netplos.orgresearchgate.net The therapeutic effects of AA3 in EAE are attributed to its ability to downregulate inflammatory cytokines, particularly in Th1 and Th17 cells, and its inhibition of STAT4 and STAT3 activation. researchgate.netnih.govplos.orgresearchgate.netjci.orgfrontiersin.org AA3's modulation of the PGE2-EP4 signaling pathway is also implicated in its beneficial effects in EAE. researchgate.netnih.govplos.orgresearchgate.netplos.org

Interactions with Toll-like Receptor 4 (TLR4) Signaling Pathways

This compound interacts with Toll-like receptor 4 (TLR4) signaling pathways. Research indicates that AA3 is an activator of the TLR4/NF-κB/MAPK signaling pathway. nih.gov This activation is linked to AA3's ability to induce M1-phenotype macrophage polarization. nih.govmdpi.comnih.govbohrium.com AA3 increases the expression of typical M1 macrophage pro-inflammatory cytokines, such as TNF-α and IL-12, in a TLR4-dependent manner. nih.gov The modulation of TLR4/myeloid differential protein-88 (MyD88) signaling is also suggested as a mechanism by which AA3 inhibits inflammation. researchgate.netfrontiersin.org

Table 2: Summary of this compound's Molecular Interactions

Antineoplastic Activities in Preclinical Cancer Models

This compound (A3) has demonstrated antineoplastic activities in various preclinical cancer models. These activities include inhibiting cancer cell proliferation and metastasis, modulating macrophage polarization within the tumor microenvironment, and influencing the STAT3 signaling pathway.

Inhibition of Cancer Cell Proliferation and Metastasis Mechanisms

Studies have indicated that this compound can inhibit the proliferation of cancer cells. For instance, it has been shown to induce apoptosis in human liver cancer Bel-7402 cells in vitro and in vivo sci-hub.se. This compound also exhibited inhibitory activity against human myelogenous leukemia K562 cells with an IC50 value of 103.7 μg/mL sci-hub.se. Beyond inhibiting proliferation, A3 has been found to suppress the invasion and migration of cancer cells, such as 4T1 cells, which are a model for triple-negative breast cancer (TNBC) mdpi.com. This suppression of migration and invasion is partly attributed to its effects on the tumor microenvironment mdpi.com.

Modulation of Macrophage Polarization in the Tumor Microenvironment

The tumor microenvironment plays a crucial role in cancer progression, and tumor-associated macrophages (TAMs) are key components of this environment mdpi.comfrontiersin.org. TAMs often exhibit an M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis mdpi.comfrontiersin.orgbiomedpress.org. This compound has been shown to modulate macrophage polarization, shifting them towards an M1-like phenotype, which possesses anti-tumor properties mdpi.combiomedpress.orgnih.govnih.govdovepress.com.

Specifically, A3 has been reported to prevent the polarization of macrophages into the M2 type induced by factors like IL-4 mdpi.comnih.gov. This is evidenced by the down-regulation of M2 markers such as CD206, Arg-1, Fizz1, and Ym1 in macrophages treated with A3 mdpi.comnih.gov. Concurrently, A3 can promote M1 polarization, increasing the expression of pro-inflammatory mediators like TNF-α, IL-12, IL-6, and IL-1β mdpi.com. This modulation of macrophage polarization contributes to the suppression of tumor metastasis mdpi.comnih.gov.

Data on the effects of this compound on macrophage polarization markers in vitro (IL-4 induced BMDM cells) include:

MarkerEffect of A3 Treatment (compared to IL-4 induction)Reference
CD206Down-regulated expression mdpi.comnih.gov
Arg-1Down-regulated expression mdpi.comnih.gov
Fizz1Down-regulated expression mdpi.comnih.gov
Ym1Down-regulated expression mdpi.comnih.gov
CCL2Reduction in levels in conditioned medium mdpi.comnih.gov
VEGFReduction in levels in conditioned medium mdpi.comnih.gov
CCL7Reduction in levels in conditioned medium mdpi.comnih.gov
MMP-9Reduction in levels in conditioned medium mdpi.comnih.gov
TNF-αIncreased expression (in tumor tissues) mdpi.com
IL-12Increased expression (in tumor tissues) mdpi.com
IL-6Increased expression (in tumor tissues) mdpi.com
IL-1βIncreased expression (in tumor tissues) mdpi.com

Influence on STAT3 Pathway in Cancer Progression

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is critically involved in cancer progression, influencing cell proliferation, survival, invasion, angiogenesis, and immune evasion mdpi.comtvarditherapeutics.com. Constitutive activation of STAT3 is observed in numerous malignancies tvarditherapeutics.com. This compound has been shown to influence the STAT3 pathway, particularly in the context of macrophage polarization and its impact on cancer.

Research indicates that A3 inhibits the phosphorylation of STAT3 protein mdpi.comnih.govresearchgate.netmdpi.comnih.gov. This inhibition of phosphorylated STAT3 is suggested to be a key mechanism by which A3 prevents M2-type macrophage polarization mdpi.comnih.govresearchgate.netnih.gov. While A3 inhibits STAT3 phosphorylation, it does not appear to significantly affect the phosphorylation of JAK2, an upstream kinase in the STAT3 pathway activated by factors like IL-4 nih.govresearchgate.net. siRNA experiments targeting STAT3 have further supported the notion that STAT3 is a potential target of A3 in inhibiting M2 polarization mdpi.comnih.govnih.gov. By suppressing STAT3 activation, A3 contributes to the anti-metastatic effects observed in preclinical models mdpi.comnih.govresearchgate.netnih.gov.

Preclinical In Vitro and In Vivo Models for Antineoplastic Research

Preclinical studies evaluating the antineoplastic activities of this compound have utilized both in vitro cell culture systems and in vivo animal models.

In Vitro Models: this compound has been tested on various cancer cell lines, including human liver cancer Bel-7402 cells and human myelogenous leukemia K562 cells sci-hub.se. Studies investigating the impact of A3 on macrophage polarization often use bone marrow-derived macrophages (BMDMs) or other macrophage cell lines induced with factors like IL-4 to mimic the M2 phenotype found in the tumor microenvironment mdpi.comnih.gov. Co-culture systems involving cancer cells and macrophages have also been employed to study the indirect effects of A3 on cancer cell behavior mediated by macrophages nih.gov.

In Vivo Models: Animal models, particularly mouse models, have been instrumental in evaluating the effects of this compound on tumor growth and metastasis in a living system. The 4T1 murine breast cancer model, which can spontaneously metastasize, has been used to assess the impact of A3 on primary tumor growth and lung metastasis mdpi.comnih.govnih.govresearchgate.net. These in vivo studies often involve administering A3 to tumor-bearing mice and monitoring tumor volume, metastatic nodules, and the polarization status of macrophages within the tumor microenvironment and metastatic sites mdpi.comnih.govresearchgate.net.

Antidepressant-like Activities in Animal Models of Depression

Beyond its antineoplastic potential, this compound has also shown antidepressant-like activities in animal models of depression researchgate.net.

Effects on Excitatory Neurotransmission and AMPA Receptor-Dependent Mechanisms

Research suggests that the antidepressant-like effects of this compound may involve the modulation of excitatory neurotransmission, particularly through mechanisms dependent on AMPA receptors researchgate.net. Chronic stress, often used to induce depression-like behaviors in animal models, can lead to a weakening of excitatory synaptic transmission and reduced expression of certain synaptic proteins researchgate.net.

Studies have indicated that this compound can reverse the chronic stress-induced weakening of excitatory synaptic transmission in specific brain regions, such as the temporoammonic-CA1 (TA-CA1) pathway in mice researchgate.net. Furthermore, A3 has been shown to restore the reduced expression of synaptic GluA2-lacking AMPA receptors in the stratum lucidum molecular layer (SLM) of mice subjected to chronic stress researchgate.net. AMPA receptors are crucial for fast excitatory synaptic neurotransmission and synaptic plasticity, and their proper function and trafficking are important for cognitive processes and mood regulation encyclopedia.pubmdpi.com. This compound has been reported to increase serine phosphorylation of the GluA1 subunit of AMPA receptors, a modification required for their trafficking to synapses encyclopedia.pubmdpi.com. By modulating AMPA receptor-dependent mechanisms, A3 may contribute to the observed antidepressant-like effects researchgate.net.

Modulation of Hippocampal Synaptic Function

This compound (AA3) has been shown to modulate synaptic connectivity in brain circuits crucial for memory enhancement nih.gov. Research indicates that AA3 specifically impacts the function of AMPA-type glutamate receptors (AMPARs) by increasing serine phosphorylation within the GluA1 subunit nih.gov. This phosphorylation is a necessary modification for the trafficking of GluA1-containing AMPARs to synapses nih.gov.

Furthermore, administration of AA3 has been observed to activate several synaptic signaling molecules and increase the protein expression levels of brain-derived neurotrophic factor (BDNF) and monoamine neurotransmitters in the mouse hippocampus nih.gov. In addition to its effects on AMPARs, AA3 also functions as a non-competitive modulator of NMDA receptors (NMDARs) nih.gov. This dual modulation of both AMPARs and NMDARs suggests a unique capacity of AA3 to influence excitatory synaptic transmission nih.gov.

Behavioral studies have corroborated these findings, demonstrating that AA3 not only facilitates hippocampal long-term potentiation (LTP), a cellular mechanism underlying learning and memory, but also enhances spatial reference memory formation in mice nih.gov. These multifaceted roles highlight AA3 as a potential candidate for the development of cognitive enhancers aimed at ameliorating memory dysfunctions associated with aging and neurodegenerative diseases nih.gov.

Studies utilizing extracellular field potential recordings in hippocampal slices have investigated the impact of AA3 on synaptic transmission. For instance, research has examined the effect of AA3 on input/output (I/O) curves at the CA3-CA1 synapses, which represent the relationship between fiber volley amplitude and the fEPSP slope over a range of stimulus intensities researchgate.net.

Data from studies on the effect of AA3 on synaptic transmission in mature adult mice hippocampal slices:

ConditionRegression Line (fEPSP Slope vs. Fiber Volley Amplitude)R² Value
Controly = 2.325x + 19.540.998
AA3y = 2.783x + 64.060.984

Note: Data derived from analysis of input/output curves at CA3-CA1 synapses in hippocampal slices researchgate.net.

Further research has investigated AA3's impact on paired pulse facilitation (PPF), another measure of synaptic plasticity researchgate.net.

Data from studies on the effect of AA3 on paired pulse facilitation (PPF):

ConditionPaired Pulse Facilitation
ControlNo significant effect
AA3No significant effect

Note: AA3 did not significantly affect AMPAR-mediated basal neurotransmission and paired pulse facilitation researchgate.net.

AA3 has also been shown to increase the phosphorylation of the AMPAR subunit GluA1 in the mouse hippocampus, further supporting its role in modulating synaptic function nih.gov. Investigations into the mechanisms underlying AA3's facilitation of synaptic function have included examining the expression of synaptic proteins and downstream signaling molecules following oral administration in adult mice nih.gov.

Other Emerging Biological Activities and Mechanisms (e.g., Antiviral, Cardioprotective)

Beyond its effects on hippocampal synaptic function, this compound is being explored for other potential biological activities. Although research is still emerging, some studies suggest potential roles in areas such as antiviral and cardioprotective effects, as well as other activities like anti-inflammatory and anti-tumor effects mums.ac.irresearchgate.netresearchgate.netnih.gov.

This compound has been mentioned in the context of macrophage polarization, where it was identified as a potential modulator of macrophage function nih.gov. One study suggests that this compound activates Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades including MyD88 and TRAF6, which in turn trigger the NF-κB and MAPK pathways nih.gov. This activation is associated with an increased expression of pro-inflammatory cytokines like TNF-α and IL-12 in M1 macrophages nih.gov. The upregulation of IL-12, in particular, may contribute to anti-tumor activity by enhancing macrophage function and potentially inhibiting tumor cell proliferation and angiogenesis nih.gov.

In the context of cardioprotection, research on adenosine receptors, specifically A1 and A3 receptors, has indicated their role in protecting isolated rat cardiac myocytes from hypoxic injury nih.gov. Activation of either A1 or A3 adenosine receptors has been shown to attenuate myocyte injury during hypoxia nih.gov. While this research focuses on adenosine receptors, it highlights a potential area where compounds influencing similar pathways could have cardioprotective effects. This compound's potential cardioprotective properties and their underlying mechanisms are areas that warrant further investigation researchgate.net.

This compound has also been mentioned in studies investigating the effects of compounds from Pulsatilla chinensis, which are known for various pharmacological activities including anti-inflammatory, immunomodulatory, anti-apoptosis, antioxidant, and antiviral effects mums.ac.irresearchgate.net. While Anemoside B4 is often highlighted as a major component, this compound is also present and has been noted in preclinical studies for potential effects such as suppressing the growth, angiogenesis, and metastasis of breast cancer researchgate.net.

Data from studies on the effect of this compound on macrophage polarization:

Target/Pathway ModulatedEffect on Macrophage PolarizationAssociated Outcomes
TLR4ActivationIncreased expression of TNF-α and IL-12 in M1 macrophages nih.gov
MyD88ActivationDownstream signaling cascade activation nih.gov
TRAF6ActivationDownstream signaling cascade activation nih.gov
NF-κBTriggeringAssociated with pro-inflammatory cytokine expression nih.gov
MAPKTriggeringAssociated with pro-inflammatory cytokine expression nih.gov

Note: These findings suggest a role for this compound in modulating immune responses via macrophage polarization nih.gov.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of Anemoside A3

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Animal Models

Preclinical studies in animal models, such as rats and mice, are crucial for understanding the ADME properties of a compound. Research has been conducted to determine the presence and distribution of Anemoside A3 in biological matrices.

A sensitive and accurate HPLC-MS/MS method has been developed and validated for the simultaneous determination of this compound, along with Anemoside B4 and 23-hydroxybetulinic acid, in rat plasma and liver researchgate.net. This method was applied to study the pharmacokinetics and liver distribution of these saponins (B1172615) researchgate.net. In studies involving the administration of Pulsatilla chinensis saponins to rats, this compound was detected in both plasma and liver researchgate.net. The hepatic first-pass effect for this compound was determined to be 37% researchgate.net. This indicates that a significant portion of administered this compound undergoes metabolism in the liver before reaching systemic circulation.

In studies using mice administered Pulsatilla Decoction, which contains this compound, the compound was detected in serum and/or colon samples researchgate.net. This suggests that this compound can be absorbed and distributed to these tissues when administered as part of a complex mixture researchgate.net.

Detailed quantitative data regarding the complete absorption profile, distribution across a wide range of tissues, and primary excretion routes (e.g., via urine or feces) for pure this compound in preclinical animal models is not extensively detailed in the currently available information.

Identification and Characterization of this compound Metabolites in Biological Systems

The metabolic fate of this compound in biological systems is an important aspect of its pharmacokinetic profile. This compound is itself discussed as a possible metabolite of Anemoside B4, another prominent saponin (B1150181) found in Pulsatilla chinensis researchgate.netnih.gov.

Studies investigating the metabolism of Anemoside B4 by rat intestinal microflora in vitro have identified various metabolites resulting from processes like deglycosylation and oxygenation nih.gov. While this compound is mentioned as a potential metabolite of Anemoside B4, the specific metabolic pathways and characterized metabolites of this compound when administered as a pure compound are not comprehensively described in the provided information. Further research is needed to fully elucidate the metabolic profile of this compound in preclinical species.

Determination of Pharmacodynamic Biomarkers in Preclinical In Vivo Studies

Preclinical in vivo studies have identified several pharmacodynamic effects of this compound, suggesting potential biomarkers for its activity.

In mouse models of depression, this compound administered intraperitoneally demonstrated rapid antidepressant-like effects nih.gov. This was associated with the normalization of chronic stress-induced weakening of α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor (AMPAR)-mediated neurotransmission in the temporoammonic-CA1 pathway and the downregulation of synaptic GluA2-lacking AMPAR expression in the stratum lacunosum-moleculare nih.gov. Intra-stratum lacunosum-moleculare infusion of a GluA2-lacking AMPAR antagonist abolished this compound's antidepressant-like effect, highlighting the involvement of this receptor subtype as a pharmacodynamic target or biomarker nih.gov. This compound modulates AMPA receptors by increasing serine phosphorylation within the GluA1 subunit, a modification important for the trafficking of GluA1-containing AMPARs to synapses nih.govencyclopedia.pub. Furthermore, this compound acts as a non-competitive modulator of NMDA receptors (NMDARs) nih.govencyclopedia.pub.

This compound has also been identified as a modulator of macrophage function nih.govfrontiersin.org. It binds to Toll-like receptor 4 (TLR4), activating downstream signaling cascades involving MyD88 and TRAF6, which in turn trigger the NF-κB and MAPK pathways nih.govfrontiersin.org. This activation leads to an increased expression of pro-inflammatory cytokines such as TNF-α and IL-12 in M1 macrophages nih.govfrontiersin.org. These cytokines could potentially serve as pharmacodynamic biomarkers for this compound's immunomodulatory effects nih.govfrontiersin.org.

In the hippocampus of mice, this compound administration increased the expression of monoamine neurotransmitters and the neurotrophin brain-derived neurotrophic factor nih.gov. These neurochemical changes represent additional potential pharmacodynamic biomarkers related to this compound's cognitive enhancing effects nih.gov.

Bioavailability Assessment in Preclinical Models

Assessment of bioavailability in preclinical models provides insight into the fraction of an administered dose that reaches systemic circulation. While comprehensive quantitative bioavailability data (e.g., absolute bioavailability percentage after oral administration) for pure this compound is not explicitly provided in the search results, some information is available regarding its presence in biological samples after administration.

The detection of this compound in rat plasma and liver following administration of Pulsatilla chinensis saponins indicates that it is absorbed and distributed systemically researchgate.net. The determination of a 37% hepatic first-pass effect for this compound in rats suggests that a significant proportion of the absorbed dose is metabolized upon passage through the liver researchgate.net.

The detection of this compound in the serum and/or colon of mice after oral administration of Pulsatilla Decoction further supports its absorption, at least when administered in a mixture researchgate.net. However, without studies specifically administering pure this compound via different routes (e.g., intravenous and oral) and quantifying systemic exposure (e.g., AUC), a definitive statement on its absolute bioavailability in preclinical models cannot be made based on the available information.

Advanced Analytical Methodologies for Anemoside A3 Research

Quantitative Analysis of Anemoside A3 in Complex Biological Matrices using LC-MS/MS and UHPLC

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and Ultra-High Performance Liquid Chromatography (UHPLC) are primary techniques for the quantitative analysis of small molecules, including triterpenoid (B12794562) saponins (B1172615) like this compound, in complex biological matrices such as plasma, tissue, bile, urine, and feces. nih.govresearchgate.netchromatographyonline.commdpi.comresearchgate.netbiointerfaceresearch.comsci-hub.se These methods offer high sensitivity and selectivity, which are essential for detecting and quantifying analytes present at low concentrations within complex biological environments. chromatographyonline.commdpi.combiointerfaceresearch.com

A sensitive and accurate HPLC-MS/MS method has been established and validated for the simultaneous determination of this compound, Anemoside B4, and 23-hydroxybetulinic acid in rat plasma and liver. nih.govnih.gov This method involved solid-phase extraction (SPE) for sample preparation, utilizing polymeric (Strata-X) SPE cartridges for off-line extraction from plasma. nih.gov Detection and quantitation were performed by MS/MS using electrospray ionization (ESI) and multiple reaction monitoring (MRM) in a multiswitching monitoring mode. nih.gov The mass transition ion pair for this compound was monitored at m/z 749.6/471.2 in negative ion mode. nih.govresearchgate.net The method demonstrated validated specificity, linearity, accuracy, precision, recovery, matrix effect, and stability in plasma samples. nih.gov

UHPLC-MS/MS offers advantages over traditional HPLC, including higher peak capacity, greater resolution, increased sensitivity, and shorter analysis times due to the use of smaller diameter particles (< 3 µm) and higher operating pressures. chromatographyonline.comoup.comchromatographyonline.com This makes UHPLC-MS/MS a powerful tool for the rapid and sensitive quantification of compounds in biological samples. chromatographyonline.comnih.gov A tissue-smashing based ultra-rapid extraction coupled with UPLC-ESI-MS/MS method has been developed for the characterization and quantification of triterpenoid saponins, including this compound, in Pulsatilla herbs. oup.comoup.com This method employed a Phenomenex Kinetex C18 column with a gradient mobile phase of 0.1% formic acid in methanol (B129727) and water. oup.comoup.com The detection was performed in multiple reaction monitoring mode using ESI in both positive and negative modes. oup.com

The linearity of these methods is typically assessed over a range of concentrations, with calibration curves exhibiting good linearity (r² ≥ 0.9965). nih.govresearchgate.netresearchgate.net Precision and accuracy are also validated, with intra- and inter-day variations generally below acceptable limits. nih.govoup.comnih.govoup.comresearchgate.net Recovery rates from biological matrices are also evaluated to ensure the efficiency of the extraction process. nih.govbiointerfaceresearch.comresearchgate.netturkjps.org

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment in Research Batches

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of organic compounds, including this compound. oup.combrighton.ac.uk Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to confirm the chemical structure of isolated or synthesized this compound. researchgate.netoup.comresearchgate.netdoi.orgnih.gov Analysis of NMR spectra provides detailed information about the number and type of hydrogen and carbon atoms in the molecule, as well as their connectivity and spatial arrangement. oup.combrighton.ac.uk

For this compound, NMR data, including ¹H and ¹³C NMR chemical shifts and coupling constants, are crucial for verifying its identity. oup.comcpu.edu.cn Two-dimensional NMR techniques, such as HSQC and HMBC, provide further insights into the correlations between protons and carbons, aiding in the complete assignment of the spectrum and confirmation of the glycosidic linkages. oup.comresearchgate.net For instance, HMBC experiments can reveal long-range connectivities, such as correlations between anomeric protons of sugar moieties and the aglycone carbon to which they are attached. oup.com

NMR spectroscopy is also valuable for assessing the purity of this compound research batches. By examining the NMR spectra, impurities can be detected and often identified based on the presence of additional signals. The relative intensity of these signals compared to those of this compound can provide an estimate of the purity. nih.gov

Development of Specialized Bioanalytical Assays for this compound and its Metabolites

The development of specialized bioanalytical assays for this compound and its metabolites is essential for understanding its pharmacokinetics, distribution, metabolism, and excretion in biological systems. Bioanalytical methods aim to accurately and reliably quantify the analyte and its metabolites in complex biological matrices. sci-hub.se

Given that this compound is a triterpenoid saponin (B1150181), its metabolism can involve various transformations, such as deglycosylation, oxidation, dehydrogenation, reduction, sulfation, hydration, acetylation, and glucuronidation. researchgate.net Identifying and quantifying these metabolites requires sensitive and specific analytical techniques. LC-MS, particularly high-resolution MS (HRMS) and tandem MS (MS/MS), is a powerful tool for metabolite identification and quantification. sci-hub.semdpi.comnuvisan.comresearchgate.net UHPLC coupled to Q-Exactive Plus high-resolution MS has been used to identify metabolites of related saponins in rat plasma, bile, urine, and feces. researchgate.net

Developing bioanalytical assays for metabolites presents challenges, including the potential instability of metabolites in biological matrices and the lack of commercially available reference standards. researchgate.netbioanalysis-zone.com Strategies to address these challenges include optimizing sample collection and storage conditions to maintain metabolite stability and synthesizing metabolite standards for accurate quantification. researchgate.netbioanalysis-zone.com

Bioanalytical methods for metabolites often follow a tiered approach, starting with screening methods for qualitative detection and identification, followed by qualified or validated assays for quantitative analysis, depending on the study phase and regulatory requirements. bioanalysis-zone.com These assays need to be validated for parameters such as selectivity, sensitivity (LLOQ), linearity, accuracy, precision, matrix effect, recovery, and stability in the relevant biological matrix. nih.govturkjps.orgbioanalysis-zone.com

While specific detailed data tables for this compound metabolite assays were not extensively found in the search results, research on related triterpenoid saponins from Pulsatilla chinensis highlights the complexity of their metabolic profiles and the need for advanced MS-based techniques for their characterization. For example, studies on Anemoside B4, a related saponin, have identified numerous metabolites, indicating the extensive biotransformation that can occur. researchgate.net this compound itself is considered a possible metabolite of Anemoside B4. sci-hub.seresearchgate.netresearchgate.net

The development of specialized bioanalytical assays for this compound and its metabolites is an ongoing area of research, crucial for a comprehensive understanding of its pharmacological profile and potential therapeutic applications.

Future Research Directions and Translational Potential Preclinical Focus

Development of Targeted Delivery Systems for Anemoside A3 in Preclinical Settings (e.g., Nanoparticle Encapsulation, Liposomal Formulations)

The development of targeted delivery systems, such as nanoparticle encapsulation and liposomal formulations, is a crucial area for enhancing the preclinical potential of this compound. Nanoparticle-based drug delivery systems can improve the accumulation of therapeutic molecules at the target site, overcome issues related to solubility and bioavailability, and reduce undesirable interactions with the biological system, potentially decreasing the required therapeutic dose. mdpi.comresearchgate.net Liposomes, as established nanocarriers, offer protection, biocompatibility, and selectivity for entrapped compounds. nih.govnih.gov

Research into nanoformulations for natural compounds, including saponins (B1172615) like this compound, is ongoing. For instance, nanoencapsulation can protect saponins from degradation, preserving their structural integrity. nih.gov While specific studies on this compound encapsulation in nanoparticles or liposomes are emerging, the general principles and advantages of these systems for improving the pharmacokinetic profiles and therapeutic index of natural compounds are well-documented in preclinical studies. researchgate.netnih.govmdpi.com The complexity of manufacturing liposomal formulations necessitates systematic development approaches like Quality by Design (QbD) to ensure robust products for preclinical testing. mdpi.com

Exploration of this compound in Combination Therapies with Existing Agents in Preclinical Disease Models

Exploring this compound in combination therapies with existing agents in preclinical disease models holds significant promise. This approach can leverage the multifaceted actions of this compound to enhance the efficacy of current treatments and potentially mitigate resistance mechanisms. For example, this compound has shown the ability to modulate the tumor microenvironment by influencing macrophage polarization nih.govfrontiersin.orgworldscientific.com, which could be synergistic with existing immunotherapies or chemotherapies in cancer models.

Preclinical studies have investigated combination strategies involving other natural products and conventional therapies, demonstrating enhanced anti-tumor activity and reduced toxicity. mdpi.com The rationale for combining agents often stems from their ability to modulate different signaling pathways or target multiple aspects of a disease. Given this compound's reported effects on inflammation, immune responses, and specific signaling pathways like STAT3, NF-κB, and MAPK researchgate.netnih.govnih.govmdpi.comfrontiersin.org, its combination with agents targeting complementary pathways warrants investigation in relevant preclinical models, such as those for cancer (e.g., triple-negative breast cancer) nih.govmdpi.com or autoimmune diseases (e.g., experimental autoimmune encephalomyelitis). researchgate.netresearchgate.netnih.gov

Identification of Novel Molecular Targets and Signaling Networks through Advanced Omics Technologies (e.g., Proteomics, Transcriptomics, Metabolomics)

Advanced omics technologies, including proteomics, transcriptomics, and metabolomics, are invaluable for a comprehensive understanding of this compound's molecular targets and the signaling networks it modulates. These technologies allow for the global analysis of proteins, RNA transcripts, and metabolites, providing detailed insights into the biological processes affected by the compound. revespcardiol.orgnih.govmdpi.com

Studies utilizing omics approaches have been successful in elucidating the mechanisms of action of various compounds and identifying potential biomarkers and drug targets. mdpi.comnih.gov For this compound, applying these technologies in preclinical models could reveal a broader spectrum of its molecular interactions beyond the currently known targets like TLR4, STAT3, NF-κB, and MAPK. researchgate.netnih.govnih.govfrontiersin.org Transcriptomic analysis can show changes in gene expression, proteomics can identify altered protein levels and modifications, and metabolomics can reveal shifts in metabolic pathways. nih.govfrontiersin.org Integrating data from these different omics layers can provide a systems-level view of how this compound exerts its effects, uncovering novel targets and complex signaling networks that could be exploited for therapeutic benefit.

Rational Design and Synthesis of Novel this compound Analogues with Enhanced Potency, Selectivity, and Preclinical Pharmacokinetic Profiles

The rational design and synthesis of novel this compound analogues represent a critical step in optimizing its therapeutic potential. Natural products often serve as scaffolds for the development of compounds with improved pharmacological properties. By understanding the structure-activity relationships of this compound, researchers can design analogues with enhanced potency, greater selectivity for specific targets or pathways, and improved preclinical pharmacokinetic profiles (e.g., absorption, distribution, metabolism, and excretion).

Modifications to the triterpenoid (B12794562) saponin (B1150181) structure of this compound could lead to compounds with reduced potential off-target effects and improved in vivo performance. Preclinical pharmacokinetic studies are essential for evaluating how these analogues are handled by the organism and ensuring that effective concentrations reach the target tissues. The synthesis of analogues allows for the exploration of chemical space around the parent compound, potentially yielding molecules with superior therapeutic indices in preclinical models.

Application of Systems Biology and Network Pharmacology Approaches to Elucidate this compound's Multifaceted Actions

Applying systems biology and network pharmacology approaches is essential for fully elucidating the multifaceted actions of this compound. Unlike the traditional "one target, one drug" paradigm, network pharmacology recognizes that many effective drugs modulate multiple proteins and pathways within complex biological networks. nih.govyoutube.com this compound, with its diverse reported activities including immunomodulatory and neuroprotective effects researchgate.netfrontiersin.orguscipi.org, is likely to exert its effects through modulating multiple components within interconnected biological systems.

Systems biology provides a framework for integrating high-throughput data and analyzing complex biological interactions. researchgate.net Network pharmacology utilizes computational methods and databases to map the interactions between a compound, its targets, and disease pathways. youtube.com By applying these approaches, researchers can construct molecular networks illustrating how this compound interacts with various proteins and pathways, revealing the interconnectedness of its observed effects. This can help to identify key nodes or pathways that are central to its therapeutic actions and predict potential synergistic interactions or off-target effects. Understanding this compound's activity within a network context can guide the development of more effective therapeutic strategies.

Investigation of this compound in Emerging Preclinical Disease Models and Therapeutic Areas

Expanding the investigation of this compound into emerging preclinical disease models and therapeutic areas is crucial for uncovering its full therapeutic potential. While research has highlighted its effects in cancer and autoimmune disease models researchgate.netresearchgate.netnih.govnih.govmdpi.com, its diverse pharmacological properties suggest potential utility in other conditions.

Q & A

Q. What are the primary mechanisms by which Anemoside A3 modulates immune responses in autoimmune encephalomyelitis (EAE) models?

this compound (AA3) inhibits Th17 cell differentiation and suppresses STAT3/STAT4 phosphorylation, critical for pro-inflammatory cytokine production (e.g., IL-17, IFN-γ). It also antagonizes the PGE2-EP4 signaling pathway, reducing intracellular cAMP levels and downstream inflammatory cascades. Key methodologies include:

  • Western blotting to assess STAT3/STAT4 activation .
  • Flow cytometry to quantify Th17 cells (CD4+IL-17A+) in splenocytes .
  • ELISA to measure cytokine levels (IFN-γ, IL-17) in MOG-activated T cells .

Q. Which experimental models are commonly used to evaluate this compound's efficacy in neuroinflammatory disorders?

The EAE mouse model (C57BL/6 strain) is the gold standard for studying AA3's effects on multiple sclerosis (MS)-like pathology. Key protocols include:

  • Induction of EAE using MOG35–55 peptide emulsified in Complete Freund’s Adjuvant .
  • Daily oral administration of AA3 (10–30 mg/kg) post-immunization to assess clinical severity (e.g., paralysis scoring, weight loss) .
  • Histopathological analysis of spinal cord inflammation and demyelination .

Q. What standard methodologies are employed to assess this compound's impact on T-cell differentiation and cytokine production?

  • MTT assay : To evaluate AA3's cytotoxicity and optimal dosage (IC50 ~22–30 μM) in THP-1 and primary lymphocytes .
  • RT-qPCR : Quantifies mRNA expression of Th17-associated genes (e.g., IL-17, RORγt) using gapdh as a housekeeping gene .
  • Intracellular staining : Detects IL-17A and IFN-γ in CD4+ T cells after GolgiPlug treatment and cytokine blocking .

Advanced Research Questions

Q. How can researchers optimize in vitro protocols to study this compound's dose-dependent effects on Th17 cell differentiation?

  • Use polarizing cytokines : TGF-β (5 ng/mL), IL-6 (20 ng/mL), and IL-23 (10 ng/mL) to induce Th17 differentiation in naïve CD4+ T cells .
  • Dose titration : Test AA3 at 10–50 μM to identify thresholds for STAT3 inhibition without cytotoxicity (validated via Trypan Blue exclusion) .
  • Time-course experiments : Analyze STAT3 phosphorylation at 0, 15, 30, and 60 minutes post-AA3 treatment .

Q. What strategies are recommended to resolve contradictory findings in this compound's modulation of Th1/Th2/Th17 cytokines across experimental setups?

  • Standardize cell sources : Use primary lymphocytes from EAE mice instead of immortalized lines to mimic in vivo conditions .
  • Control for EP4 receptor activity : Include EP4 agonists/antagonists (e.g., ONO-AE1-329) to isolate AA3's specific effects on cAMP signaling .
  • Multi-parametric analysis : Combine cytokine profiling (ELISA), transcriptional regulation (RT-qPCR), and phospho-STAT quantification (Western blot) to triangulate data .

Q. How do pharmacokinetic properties of this compound influence experimental design in preclinical studies?

  • Bioavailability : AA3 is typically dissolved in DMSO (<0.5% final concentration) for in vitro studies to avoid solvent toxicity .
  • Tissue distribution : HPLC-MS/MS reveals preferential accumulation in the liver and spleen, necessitating dose adjustments for CNS-targeted studies .
  • Stability : Store AA3 stock solutions at -80°C and avoid freeze-thaw cycles to prevent degradation .

Q. What are the critical considerations when comparing this compound's efficacy across different neuroinflammatory disease models (e.g., EAE vs. tumor microenvironment)?

  • Model-specific immune cells : In EAE, focus on Th17/Th1 cells; in cancer (e.g., triple-negative breast cancer), prioritize M2 macrophage polarization .
  • Dosage regimens : AA3 reduces tumor metastasis at lower doses (10 mg/kg) but requires higher doses (30 mg/kg) to ameliorate EAE .
  • Endpoint assays : Use flow cytometry for tumor-infiltrating immune cells vs. histopathology for demyelination in EAE .

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